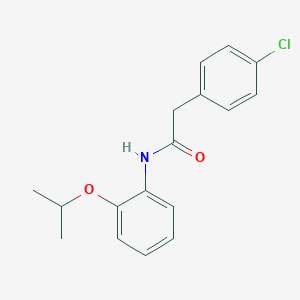![molecular formula C17H17BrN2O2 B268525 2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268525.png)
2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide, commonly known as BCI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BCI is a small molecule inhibitor that targets the protein kinase CK2, which has been linked to various types of cancer.
Scientific Research Applications
BCI has been extensively studied for its potential applications in cancer research. CK2 is a protein kinase that is overexpressed in various types of cancer, including breast, prostate, and lung cancer. BCI has been shown to inhibit CK2 activity, leading to reduced cancer cell growth and increased apoptosis. BCI has also been studied for its potential applications in the treatment of viral infections, neurodegenerative diseases, and inflammation.
Mechanism of Action
BCI inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to target proteins, leading to reduced cell proliferation and increased apoptosis. BCI has also been shown to inhibit the transcription factor NF-κB, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
BCI has been shown to have a range of biochemical and physiological effects. In cancer cells, BCI leads to reduced cell proliferation and increased apoptosis. BCI has also been shown to reduce inflammation by inhibiting NF-κB activity. In addition, BCI has been shown to inhibit viral replication and reduce neurodegeneration in animal models.
Advantages and Limitations for Lab Experiments
BCI has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BCI has also been shown to have high potency and selectivity for CK2 inhibition. However, BCI has some limitations for lab experiments. It has poor solubility in water, which can limit its use in cell-based assays. In addition, BCI has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on BCI. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of BCI. Another area of interest is the study of BCI in animal models to determine its efficacy in vivo. In addition, BCI could be studied in combination with other cancer therapies to determine its potential as a combination therapy. Overall, the potential applications of BCI in cancer research and other fields make it an exciting area of research for the future.
Synthesis Methods
The synthesis of BCI involves the reaction of 2-bromoacetophenone with isopropylaminoacetyl chloride to form 2-bromo-N-(isopropylaminoacetyl)acetophenone. This intermediate is then reacted with 3-aminobenzamide to yield the final product, 2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide. The synthesis of BCI has been optimized to yield high purity and yield, making it suitable for use in scientific research.
properties
Product Name |
2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C17H17BrN2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-bromo-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-11(2)19-16(21)12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
ORCNHJCTIYHAAC-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chlorophenyl)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268446.png)
![4-fluoro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268447.png)


![N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide](/img/structure/B268452.png)

![2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide](/img/structure/B268456.png)

![4-{[2-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268460.png)
![4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid](/img/structure/B268461.png)
![N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268462.png)
![3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268465.png)
![N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268467.png)